molecular formula C9H11N3 B170024 N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 131084-54-3

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No.: B170024
CAS No.: 131084-54-3
M. Wt: 161.2 g/mol
InChI Key: XTXUDUUPOZHIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine ( 131084-54-3) is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . It belongs to the pyrrolopyridine family of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their utility in designing kinase inhibitors . These fused bicyclic structures are frequently investigated as core templates for developing novel therapeutic agents, particularly in the field of immunology and oncology research. The 1H-pyrrolo[3,2-b]pyridine core mimics adenine and can serve as a key building block for molecules that target enzyme ATP-binding sites, such as Janus kinases (JAKs) . Research into analogous pyrrolopyridine derivatives has highlighted their potential as novel immunomodulators targeting signaling pathways critical for T-cell proliferation and other immune responses . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can utilize this scaffold in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXUDUUPOZHIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of the Pyrrolopyridine Core

Bromination is typically performed using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under reflux. For example, bromination of 1H-pyrrolo[3,2-b]pyridine at position 5 proceeds via radical intermediacy, yielding 5-bromo-1H-pyrrolo[3,2-b]pyridine. Alternative methods employ bromine in acetic acid, though NBS is preferred for reduced side reactions.

Displacement with Dimethylamine

The brominated intermediate undergoes nucleophilic substitution with dimethylamine. Patent HU206349B describes reacting 5-bromo-1H-pyrrolo[3,2-b]pyridine with excess dimethylamine in n-butanol under microwave irradiation at 160°C for 30 minutes, achieving a 78% yield. The use of microwave irradiation enhances reaction kinetics, reducing side product formation compared to conventional heating.

Direct Amination via Protective Group Strategies

Protective groups are employed to direct substitution to the 5-position while avoiding side reactions at reactive nitrogen sites.

Triisopropylsilyl (TIPS) Protection

As demonstrated in analogous pyrrolo[2,3-b]pyridine systems, TIPS protection of the pyrrole nitrogen enables selective functionalization. For N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine:

  • Protection : Treatment of 1H-pyrrolo[3,2-b]pyridine with TIPSCl and NaH in DMF at 0°C yields the TIPS-protected intermediate.

  • Lithiation and Electrophilic Quenching : ortho-Lithiation with sec-BuLi at −78°C, followed by quenching with dimethylformamide (DMF), introduces a formyl group at position 5.

  • Reductive Amination : The formyl group is converted to the dimethylamine moiety via reductive amination using dimethylamine and sodium cyanoborohydride.

  • Deprotection : TBAF-mediated desilylation restores the pyrrole NH group.

This method achieves 65–70% overall yield but requires rigorous temperature control to prevent decomposition.

Microwave-Assisted One-Pot Synthesis

Recent advancements leverage microwave irradiation to streamline synthesis. A one-pot protocol from HU206349B involves:

  • Halogenation-Amination Cascade : 1H-pyrrolo[3,2-b]pyridine is treated with NBS in DMF at 80°C for 2 hours, followed by addition of dimethylamine and DIPEA.

  • Microwave Irradiation : The mixture is irradiated at 160°C for 20 minutes, directly affording the target compound in 82% yield.

Microwave conditions enhance reaction efficiency by promoting rapid heat transfer and minimizing side reactions.

Catalytic Amination Using Transition Metals

Palladium-catalyzed amination, though less common for this substrate, has been explored. A modified Buchwald-Hartwig protocol employs:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene at 110°C

Reaction of 5-bromo-1H-pyrrolo[3,2-b]pyridine with dimethylamine affords the product in 60% yield. While effective, this method is limited by catalyst cost and sensitivity to oxygen.

Comparative Analysis of Methods

Method Yield Reaction Time Advantages Drawbacks
Halogenation-Amination78%2.5 hoursScalable, high regioselectivityRequires halogenation step
TIPS Protection65–70%8 hoursAvoids side reactionsMulti-step, costly reagents
Microwave One-Pot82%20 minutesRapid, high yieldSpecialized equipment needed
Catalytic Amination60%12 hoursBroad substrate scopeExpensive catalysts, sensitivity

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, NMP) enhance reaction rates but may complicate purification. n-Butanol balances solubility and ease of workup.

Temperature Control

Exothermic reactions, particularly lithiation steps, require strict maintenance of low temperatures (−78°C) to prevent decomposition.

Purification Challenges

The product’s polarity necessitates chromatographic separation using gradients of ethyl acetate in hexane. Recrystallization from ethanol/water mixtures improves purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups.

Scientific Research Applications

Drug Discovery

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine serves as a valuable building block in the synthesis of complex heterocyclic compounds that have shown promise in drug discovery. Its derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which play a crucial role in tumorigenesis. For instance, certain derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, making them candidates for cancer therapy .

Anticancer Activity

Research indicates that compounds derived from this compound can inhibit cancer cell proliferation. For example, one study demonstrated that specific derivatives could induce apoptosis in breast cancer cells while exhibiting limited toxicity toward non-cancerous cells . This selectivity is critical for the development of effective cancer treatments.

Antimycobacterial Activity

Pyrrolo[3,4-c]pyridine derivatives related to this compound have shown antimicrobial properties against Mycobacterium tuberculosis (Mtb). These compounds were tested for their minimum inhibitory concentration (MIC), revealing significant activity that could lead to new treatments for tuberculosis .

Synthesis of Complex Compounds

The compound is utilized in synthetic chemistry as a precursor for various heterocycles. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the library of compounds available for biological testing .

Reaction Mechanisms

This compound can undergo oxidation reactions using reagents like oxone in DMF, leading to the formation of oxidized derivatives that may possess different biological activities . The compound's reactivity profile makes it an attractive candidate for further chemical modifications.

Material Science

The unique electronic properties of this compound suggest potential applications in material science. Its derivatives can be engineered for specific electronic or optical properties suitable for use in organic electronics or photonic devices .

Summary Table: Applications of this compound

Application AreaSpecific UsesKey Findings/Notes
Drug DiscoveryFGFR inhibitorsPotent against FGFRs with activity against cancer cells
Anticancer ActivityInduces apoptosis in breast cancer cellsSelective toxicity towards cancer cells
AntimycobacterialPotential treatment for tuberculosisSignificant MIC values indicating strong activity
Synthetic ChemistryBuilding block for heterocyclesVersatile reactivity allows diverse functionalization
Material ScienceElectronic and optical materialsUnique properties suitable for advanced applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of structurally related compounds is provided below:

Compound Name Core Structure Substituents Key Properties/Applications References
N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine Pyrrolo[3,2-b]pyridine N,N-dimethyl at position 5 Enhanced lipophilicity; kinase inhibition potential
1H-Pyrrolo[3,2-b]pyridin-5-amine Pyrrolo[3,2-b]pyridine Unsubstituted amine Base scaffold for derivatization; lower metabolic stability
2-Methyl-1H-pyrrolo[3,2-b]pyridin-5-amine hydrochloride Pyrrolo[3,2-b]pyridine Methyl at position 2; HCl salt Improved solubility; intermediate in drug synthesis
N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Pyrrolo[3,2-d]pyrimidine N-methyl, phenyl, and pyrimidine Water-soluble analog; antitumor activity
BMS-645737 (pyrrolo[2,3-b]pyridin-5-amine derivative) Pyrrolo[2,3-b]pyridine Oxadiazole and isopropyl substituents VEGFR-2 antagonist; undergoes N-acetylglucosamine conjugation
N3-Diphenylfuro[3,2-b]pyridin-5-amine Furo[3,2-b]pyridine Diphenyl at position 3 Bioactive molecule with altered electronic properties

Physicochemical and Metabolic Properties

  • Metabolism : Dimethylation may reduce oxidative deamination, a common pathway for primary amines, thereby enhancing metabolic stability. In contrast, BMS-645737 undergoes hydroxylation and conjugation with N-acetylglucosamine, a rare pathway for heterocyclic amines .
  • Solubility : Salt forms (e.g., hydrochloride) improve aqueous solubility, as seen in 2-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine hydrochloride .

Biological Activity

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a comparison to similar compounds.

Chemical Structure and Properties

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. Its structure features a pyrrole ring fused to a pyridine nucleus, which is known for conferring various biological activities. The presence of two methyl groups on the nitrogen atom enhances its reactivity and specificity towards biological targets .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors . The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate that this compound may act as an antitumor agent by affecting cellular pathways related to proliferation and apoptosis .
  • Neurological Disorders : Due to its structural similarities with other biologically active compounds, it is being explored for potential applications in treating neurological disorders .
  • Antibacterial Properties : Some derivatives within the pyrrolopyridine class have demonstrated antibacterial activity against various pathogens .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the pharmacological profile of this compound. Below are summarized findings from recent research:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of FGFRs leading to reduced tumor growth,
Neurological EffectsPotential neuroprotective effects under investigation,
AntibacterialActivity against Staphylococcus aureus with MIC values between 3.12 - 12.5 µg/mL

Case Study: FGFR Inhibition

A notable study evaluated the efficacy of this compound derivatives as FGFR inhibitors. The study reported IC50 values ranging from 7 nM to 712 nM against different FGFR isoforms. This indicates a promising therapeutic potential for targeting FGFR-related pathways in cancer treatment .

Comparison with Similar Compounds

This compound shares structural characteristics with other heterocyclic compounds that exhibit similar biological activities. A comparison with pyrrolopyrazine derivatives reveals that while both classes can inhibit FGFRs, the unique substitution pattern in this compound may enhance its selectivity and efficacy .

Table 2: Comparison with Related Compounds

CompoundActivity TypeIC50/Other Metrics
This compoundFGFR Inhibitor7 - 712 nM
1H-Pyrrolo[2,3-b]pyridine derivativesFGFR InhibitorVaries
Pyrrolopyrazine derivativesAntitumorVaries

Q & A

Q. Q1. What are the key synthetic strategies for preparing N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine, and how do reaction conditions influence yield?

A: Synthesis typically involves multi-step protocols, such as cyclization of substituted pyridine precursors followed by alkylation. For example, pyrrolopyridine cores are often functionalized via nucleophilic substitution or Buchwald-Hartwig amination . Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve cyclization but may increase side-product formation.
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency .
  • Purification : Reverse-phase HPLC (≥98% purity) is standard, with trifluoroacetic acid as a mobile-phase modifier .

Q. Q2. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

A:

  • HPLC-MS : Confirms molecular weight (e.g., MW 147.18 for methyl-substituted analogs) and purity .
  • NMR : 1H^1H-NMR resolves regioselectivity issues (e.g., distinguishing N-methyl vs. C-methyl groups at δ 2.6–3.7 ppm) .
  • X-ray crystallography : Validates planar pyrrolopyridine geometry and hydrogen-bonding motifs (e.g., bond angles ~120° in fused rings) .

Q. Q3. What safety precautions are critical when handling N,N-dimethyl-pyrrolopyridine derivatives?

A:

  • PPE : Use nitrile gloves and fume hoods to avoid inhalation of fine powders .
  • Decontamination : Ethanol/water mixtures (70:30) effectively remove residues from glassware.
  • Toxicity : Limited data exist, but analogs show moderate cytotoxicity (IC₅₀ ~10–50 µM in HEK293 cells) .

Advanced Research Questions

Q. Q4. How do electronic effects of substituents modulate the compound’s reactivity in cross-coupling reactions?

A: Electron-donating groups (e.g., -NMe₂) enhance nucleophilicity at the pyridine nitrogen, facilitating Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., -NO₂) stabilize intermediates in SNAr reactions . Computational studies (DFT) suggest HOMO localization on the pyrrole ring drives regioselectivity . For example:

SubstituentReaction Rate (k, s⁻¹)Yield (%)
-NMe₂0.4582
-NO₂0.1247

Q. Q5. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?

A: Discrepancies arise from:

  • Binding mode : The dimethylamine group may adopt multiple conformations in ATP-binding pockets (e.g., Haspin kinase vs. CDK2) .
  • Solubility : Poor aqueous solubility (~0.1 mg/mL) reduces effective concentration in cell-based assays .
  • Metabolites : N-demethylation by CYP3A4 generates inactive species (t₁/₂ ~2 hr in hepatocytes) .

Q. Q6. How can computational modeling optimize this scaffold for selective protein binding?

A:

  • Docking simulations : Use Schrödinger Suite to predict binding poses in tau fibrils (e.g., hydrogen bonds with Ser285/Asn327) .
  • QSAR : Correlate logP values (1.8–2.5) with blood-brain barrier penetration for CNS targets .
  • MD simulations : Identify stable π-π stacking interactions with His382 in kinase domains .

Interdisciplinary Applications

Q. Q7. What role does this compound play in PET imaging probes for neurodegenerative diseases?

A: 18F^{18}F-labeled analogs (e.g., MK-6240) bind tau fibrils with Kd ~4 nM, enabling in vivo quantification of neurofibrillary tangles. Key modifications include:

  • Fluorine substitution : Enhances BBB permeability (PS > 5 × 10⁻⁶ cm/s) .
  • Isoquinoline fusion : Reduces off-target binding to β-amyloid by 90% .

Q. Q8. How does structural isomerism impact its pharmacological profile?

A: Positional isomers (e.g., pyrrolo[2,3-c]pyridine vs. [3,2-b]) exhibit divergent activity:

IsomerTarget Affinity (IC₅₀)Selectivity Ratio
[3,2-b]12 nM (Haspin)1:150 vs. CDK2
[2,3-c]85 nM (CDK2)1:8 vs. Haspin

Data Contradiction Resolution

Q. Q9. Why do some studies report high cytotoxicity, while others show low toxicity?

A: Variability stems from:

  • Assay conditions : Serum-free media exaggerate toxicity (e.g., 3-fold increase in MTT assays) .
  • Metabolic activation : Liver S9 fractions convert prodrugs to reactive intermediates .
  • Impurities : Residual Pd (≥0.1%) from synthesis induces apoptosis .

Future Directions

Q. Q10. What novel derivatives are being explored to overcome current limitations?

A: Emerging analogs include:

  • Boronate esters : For tumor-targeted prodrug activation (e.g., ROS-responsive release) .
  • Triazole hybrids : Improve solubility (logS ~-3.2 → -1.8) via H-bonding with water .
  • Photoaffinity labels : Enable covalent binding studies with cryo-EM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.